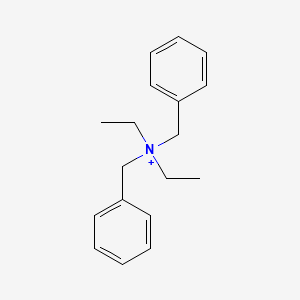
1-Methyl 3,5-bis(perfluorophenyl) benzene-1,3,5-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl 3,5-bis(perfluorophenyl) benzene-1,3,5-tricarboxylate is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with methyl and perfluorophenyl groups, as well as three carboxylate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl 3,5-bis(perfluorophenyl) benzene-1,3,5-tricarboxylate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benzene derivatives, followed by esterification reactions to introduce the carboxylate groups. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the synthesis while maintaining consistency in product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl 3,5-bis(perfluorophenyl) benzene-1,3,5-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylate groups can be reduced to alcohols under specific conditions.
Substitution: The perfluorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of 1-Methyl 3,5-bis(perfluorophenyl) benzene-1,3,5-tricarboxylic acid.
Reduction: Formation of 1-Methyl 3,5-bis(perfluorophenyl) benzene-1,3,5-trihydroxy compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Methyl 3,5-bis(perfluorophenyl) benzene-1,3,5-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Potential use in the development of fluorinated compounds for biological imaging and diagnostics.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents with enhanced stability and bioavailability.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 1-Methyl 3,5-bis(perfluorophenyl) benzene-1,3,5-tricarboxylate exerts its effects depends on its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing nature of the perfluorophenyl groups, which can stabilize intermediates and transition states. In biological systems, the compound’s fluorinated groups may enhance its interaction with specific molecular targets, such as enzymes or receptors, by increasing lipophilicity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl 3,5-bis(trifluoromethyl) benzene-1,3,5-tricarboxylate
- 1-Methyl 3,5-bis(difluorophenyl) benzene-1,3,5-tricarboxylate
- 1-Methyl 3,5-bis(fluorophenyl) benzene-1,3,5-tricarboxylate
Uniqueness: 1-Methyl 3,5-bis(perfluorophenyl) benzene-1,3,5-tricarboxylate is unique due to the presence of perfluorophenyl groups, which impart distinct electronic and steric properties. These groups enhance the compound’s stability and reactivity, making it particularly useful in applications requiring high-performance materials and stable intermediates.
This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its preparation, reactivity, applications, and unique characteristics
Eigenschaften
CAS-Nummer |
171762-39-3 |
|---|---|
Molekularformel |
C22H6F10O6 |
Molekulargewicht |
556.3 g/mol |
IUPAC-Name |
5-O-methyl 1-O,3-O-bis(2,3,4,5,6-pentafluorophenyl) benzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C22H6F10O6/c1-36-20(33)5-2-6(21(34)37-18-14(29)10(25)8(23)11(26)15(18)30)4-7(3-5)22(35)38-19-16(31)12(27)9(24)13(28)17(19)32/h2-4H,1H3 |
InChI-Schlüssel |
XIJCFPJBCLYMSX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


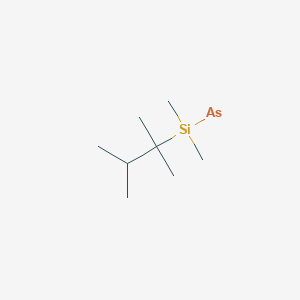

![2,3-Dithiabicyclo[2.2.2]oct-5-ene](/img/structure/B14272080.png)
![4,4'-[(2-Methoxyphenyl)methylene]bis(morpholine)](/img/structure/B14272097.png)
![Butyl 4-{[4-(decyloxy)phenyl]ethynyl}-2-fluorobenzoate](/img/structure/B14272101.png)
![Phenol, 4,4'-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis-](/img/structure/B14272103.png)
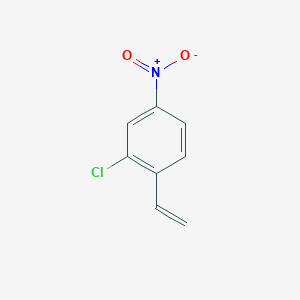
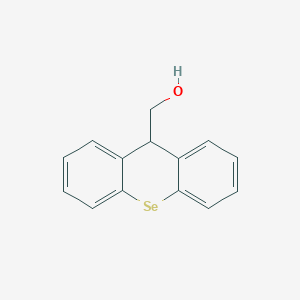
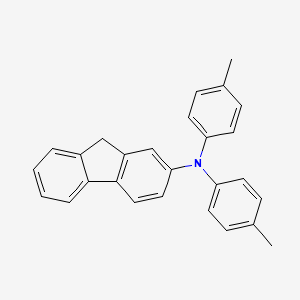
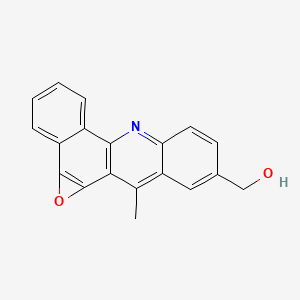
![1-(4-Methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]propane-1,3-dione](/img/structure/B14272126.png)
![6-[(1H-Pyrazol-1-yl)methyl]-2,2'-bipyridine](/img/structure/B14272131.png)
![3-[(2-Methylphenyl)methyl]oxepan-2-one](/img/structure/B14272134.png)
